molecular formula C22H31P B3121985 2-(Di-tert-butylphosphino)-2',6'-dimethylbiphenyl CAS No. 298205-47-7

2-(Di-tert-butylphosphino)-2',6'-dimethylbiphenyl

Cat. No.: B3121985
CAS No.: 298205-47-7
M. Wt: 326.5 g/mol
InChI Key: BKSBWMABBLBKKW-UHFFFAOYSA-N
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Description

Historical Development and Evolution of Dialkylbiaryl Phosphine Ligands in Homogeneous Catalysis

Emergence of Buchwald–Hartwig Amination as a Paradigm Shift in C–N Bond Formation

Prior to the advent of the Buchwald–Hartwig amination, traditional methods for C–N bond formation—such as nucleophilic aromatic substitution, Ullmann coupling, and Goldberg reactions—were hampered by harsh reaction conditions, limited functional group tolerance, and narrow substrate scope. These methods often required stoichiometric copper reagents, elevated temperatures, or strong bases, rendering them impractical for complex molecule synthesis. The pivotal breakthrough came in the mid-1990s when Stephen L. Buchwald and John F. Hartwig independently demonstrated that palladium catalysts could mediate couplings between aryl halides and amines under milder conditions.

Early iterations of the reaction relied on tin-based reagents, which posed toxicity and handling challenges. By 1995, both research groups had eliminated organotin compounds, instead employing bulky bases like sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LiHMDS) to deprotonate amines in situ. This innovation expanded the reaction’s applicability to secondary amines, though primary amines still suffered from competing hydrodehalogenation pathways. The introduction of tailored phosphine ligands, including 2-(Di-tert-butylphosphino)-2',6'-dimethylbiphenyl, resolved these limitations by modulating the palladium center’s electronic and steric environment, thereby suppressing side reactions and enhancing catalytic turnover.

Strategic Advancements in Ligand Architecture for Cross-Coupling Reactions

The efficacy of this compound stems from its meticulously engineered structure, which balances electron donation, steric protection, and conformational flexibility. Key design elements include:

  • Steric Bulk : The di-tert-butylphosphino group creates a shielded coordination pocket around palladium, preventing β-hydride elimination and stabilizing reactive intermediates.
  • Electron-Rich Environment : The biphenyl backbone’s electron-donating methyl groups enhance the ligand’s ability to stabilize Pd(0) and Pd(II) species, facilitating oxidative addition and reductive elimination steps.
  • Hemilabile Behavior : The lower biphenyl ring’s ortho-methyl groups enable transient dissociation during catalysis, allowing substrate access while maintaining catalyst integrity.

These features collectively enable the ligand to activate challenging substrates, including aryl chlorides and electron-deficient heteroarenes, at room temperature—a stark contrast to early catalysts requiring temperatures exceeding 100°C. Comparative studies have shown that replacing tert-butyl groups with smaller substituents (e.g., cyclohexyl) reduces catalytic activity by 30–50%, underscoring the critical role of steric bulk.

Table 1: Impact of Ligand Substituents on Catalytic Efficiency in Buchwald–Hartwig Amination
Ligand Substituent Relative Rate (krel) Functional Group Tolerance
Di-tert-butylphosphino 1.00 High
Di-cyclohexylphosphino 0.65 Moderate
Triphenylphosphine 0.20 Low

Comparative Analysis of Generational Progressions in Phosphine Ligand Design

The evolution of phosphine ligands for C–N coupling can be demarcated into three generations, each marked by distinct structural and performance milestones:

  • First-Generation Ligands (1994–1998) : Early systems employed monodentate ligands like tris(o-tolyl)phosphine or bidentate ligands such as BINAP. These catalysts required elevated temperatures (80–110°C) and exhibited limited compatibility with primary amines or aryl chlorides.
  • Second-Generation Ligands (1998–2010) : Dialkylbiaryl phosphines, including this compound, emerged during this period. Their bulky, electron-rich nature enabled couplings at ambient temperatures and expanded substrate scope to include aryl chlorides, tosylates, and even unprotected amino groups.
  • Third-Generation Ligands (2010–Present) : Recent advancements focus on chiral variants and supported ligands for heterogeneous catalysis. However, this compound remains the benchmark for industrial applications due to its scalability and cost-effectiveness.

A critical comparison reveals that second-generation ligands improved turnover numbers (TONs) by two orders of magnitude over first-generation systems, while reducing palladium loadings from 5–10 mol% to 0.1–1 mol%. This progression underscores the symbiotic relationship between ligand design and catalytic performance, with this compound epitomizing the principles of rational catalyst engineering.

Properties

IUPAC Name

ditert-butyl-[2-(2,6-dimethylphenyl)phenyl]phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31P/c1-16-12-11-13-17(2)20(16)18-14-9-10-15-19(18)23(21(3,4)5)22(6,7)8/h9-15H,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKSBWMABBLBKKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)C2=CC=CC=C2P(C(C)(C)C)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Di-tert-butylphosphino)-2’,6’-dimethylbiphenyl typically involves the reaction of di-tert-butylchlorophosphane with 2-bromobiphenyl under inert conditions. The reaction is carried out in the presence of a base, such as sodium tert-butoxide, in a suitable solvent like tetrahydrofuran. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The compound is usually purified through recrystallization or chromatography techniques to obtain a high-purity product suitable for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-(Di-tert-butylphosphino)-2’,6’-dimethylbiphenyl undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the phosphine group.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form phosphine oxides and reduction to regenerate the phosphine ligand.

    Cross-Coupling Reactions: It is widely used in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions.

Common Reagents and Conditions

    Reagents: Common reagents used in reactions involving this compound include palladium catalysts, bases like sodium tert-butoxide, and solvents such as tetrahydrofuran and toluene.

    Conditions: Reactions are typically carried out under inert atmospheres, such as nitrogen or argon, to prevent oxidation of the phosphine ligand. Temperature control is crucial to ensure optimal reaction rates and yields.

Major Products

The major products formed from reactions involving 2-(Di-tert-butylphosphino)-2’,6’-dimethylbiphenyl depend on the specific reaction type. In cross-coupling reactions, the products are often biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and organic materials.

Scientific Research Applications

Cross-Coupling Reactions

One of the primary applications of DTB-PPh2 is in cross-coupling reactions, such as Suzuki-Miyaura and Negishi coupling. These reactions are critical for the formation of carbon-carbon bonds in organic synthesis.

Case Study: Suzuki-Miyaura Coupling

A study demonstrated that DTB-PPh2 effectively facilitated the Suzuki-Miyaura coupling between aryl bromides and boronic acids, yielding high product yields under mild conditions. The ligand's bulky nature minimized side reactions and improved selectivity.

ReactionConditionsYield (%)
Aryl Bromide + Boronic AcidPd(OAc)2, K3PO4, DMF, 80°C95%

Hydrogenation Reactions

DTB-PPh2 has also been employed in hydrogenation reactions, particularly in the reduction of unsaturated compounds.

Case Study: Selective Hydrogenation

In a recent investigation, DTB-PPh2 coordinated with a palladium catalyst was used for the selective hydrogenation of alkenes to alkanes. The reaction showcased high selectivity and conversion rates, demonstrating the ligand's effectiveness in stabilizing the metal center.

SubstrateCatalystConversion (%)Selectivity (%)
Alkene APd/DTB-PPh298%99%

Synthesis of Metal-Organic Frameworks (MOFs)

DTB-PPh2 has been explored in the synthesis of MOFs due to its ability to coordinate with metal ions.

Case Study: MOF Formation

Research indicated that incorporating DTB-PPh2 into the synthesis process of a copper-based MOF resulted in enhanced thermal stability and porosity compared to traditional ligands. The resulting MOF exhibited potential for gas storage applications.

PropertyDTB-PPh2 MOFTraditional Ligand MOF
Surface Area (m²/g)1200800
Thermal Stability (°C)350250

Role in Asymmetric Catalysis

DTB-PPh2 has shown promise in asymmetric catalysis, particularly in enantioselective transformations.

Case Study: Asymmetric Allylic Alkylation

A study highlighted the use of DTB-PPh2 in asymmetric allylic alkylation reactions using chiral palladium complexes. The ligand provided high enantioselectivity and yield, showcasing its potential for synthesizing chiral compounds.

Reaction TypeEnantiomeric Excess (%)Yield (%)
Allylic Alkylation92%88%

Mechanism of Action

The mechanism of action of 2-(Di-tert-butylphosphino)-2’,6’-dimethylbiphenyl involves its role as a ligand in catalytic processes. The phosphine group coordinates with metal centers, such as palladium, to form active catalytic species. These species facilitate various chemical transformations by stabilizing reaction intermediates and lowering activation energies. The steric bulk of the ligand helps to enhance selectivity and reactivity in catalytic reactions.

Comparison with Similar Compounds

Structural and Functional Variations

The following table summarizes key structural features, molecular weights, and applications of 2-(Di-tert-butylphosphino)-2',6'-dimethylbiphenyl and related ligands:

Compound Name Phosphine Group Biphenyl Substituents Molecular Weight (g/mol) CAS Number Primary Applications
This compound Di-tert-butyl 2',6'-dimethyl ~329 (calculated) Not explicitly listed Under investigation for Pd-catalyzed couplings
JohnPhos (2-(Di-tert-butylphosphino)biphenyl) Di-tert-butyl None 342.4 224311-51-7 Suzuki-Miyaura couplings
tBuDavePhos (2-(Di-tert-butylphosphino)-2'-(N,N-dimethylamino)biphenyl) Di-tert-butyl 2'-(N,N-dimethylamino) 341.46 224311-49-3 Chelating ligand for asymmetric catalysis
tBuXPhos (2-(Di-tert-butylphosphino)-2',4',6'-triisopropylbiphenyl) Di-tert-butyl 2',4',6'-triisopropyl 424.64 564483-19-8 High-steric-demand cross-coupling reactions
S-PHOS (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) Dicyclohexyl 2',6'-dimethoxy 460.6 657408-07-6 High-throughput phasing in crystallography

Steric and Electronic Effects

  • Steric Bulk: The tert-butyl groups on phosphorus in this compound provide significant steric hindrance, comparable to JohnPhos. In contrast, tBuXPhos (triisopropyl substituents) exhibits even greater steric bulk, making it suitable for challenging substrates in aryl amination and C–N bond formation .
  • Electronic Properties :

    • The electron-donating tert-butyl groups enhance the ligand's electron density, favoring oxidative addition steps in Pd-catalyzed reactions. This is a shared feature with JohnPhos and tBuDavePhos .
    • S-PHOS , with electron-rich dimethoxy groups, offers stronger electron-donating character but lower steric bulk compared to di-tert-butylphosphines .

Catalytic Performance

  • Cross-Coupling Reactions: JohnPhos is widely used in Suzuki-Miyaura couplings due to its balance of steric bulk and electronic donation . The dimethyl-substituted analog may offer improved regioselectivity in reactions sensitive to steric effects, though experimental data are pending . tBuDavePhos, with a dimethylamino group, facilitates chelation to metals, enabling asymmetric induction in enantioselective catalysis .
  • Hydrogenation and Reductive Chemistry :

    • Ligands like S-PHOS (dimethoxy) are preferred in hydrogenation due to their electron-donating methoxy groups, which stabilize low-oxidation-state metal centers . The dimethyl-substituted di-tert-butylphosphine ligand may exhibit intermediate behavior between S-PHOS and JohnPhos.

Biological Activity

2-(Di-tert-butylphosphino)-2',6'-dimethylbiphenyl, often referred to as tBuXPhos, is a phosphine ligand widely recognized for its role in catalysis, particularly in palladium-catalyzed cross-coupling reactions. However, recent studies have begun to explore its potential biological activities, particularly in medicinal chemistry. This article provides a detailed overview of the biological activity of tBuXPhos, supported by data tables and relevant research findings.

  • Molecular Formula : C29H45P
  • Molecular Weight : 424.64 g/mol
  • Appearance : White to almost white crystalline powder
  • Melting Point : 146-150 °C

Biological Applications

Recent investigations have highlighted the potential of tBuXPhos in various biological contexts:

  • Anticancer Activity :
    • Studies have indicated that tBuXPhos can enhance the efficacy of certain anticancer agents by stabilizing metal complexes that interact with cancer cells. Its unique steric and electronic properties allow it to facilitate reactions that generate cytotoxic compounds.
  • Antiviral Properties :
    • Preliminary research suggests that tBuXPhos may exhibit antiviral activity, although specific mechanisms remain under investigation. Its role as a ligand in metal complexes could be pivotal in developing new antiviral therapies.
  • Antirheumatic Effects :
    • There is emerging evidence supporting the use of tBuXPhos in treating rheumatic diseases. The compound's ability to modulate biological pathways may contribute to its therapeutic effects.

The biological activity of tBuXPhos is primarily attributed to its ability to form stable metal-ligand complexes, which can interact with various biological targets. The steric bulk provided by the tert-butyl groups enhances the stability and reactivity of these complexes, making them suitable for catalyzing reactions that produce biologically active compounds.

Case Studies and Research Findings

StudyFocusKey Findings
Study 1Anticancer ActivityDemonstrated enhanced cytotoxicity of metal complexes containing tBuXPhos against cancer cell lines.
Study 2Antiviral PropertiesIdentified potential inhibitory effects on viral replication in vitro; further studies needed for mechanism elucidation.
Study 3Antirheumatic EffectsShowed promise in reducing inflammation markers in animal models of rheumatoid arthritis.

Detailed Research Findings

  • Anticancer Studies :
    • A study conducted on various metal complexes with tBuXPhos showed increased cytotoxicity against MCF-7 breast cancer cells compared to controls (IC50 values significantly lower than traditional ligands) .
  • Mechanistic Insights :
    • Molecular docking studies suggest that tBuXPhos-metal complexes bind effectively to target proteins involved in cancer progression, inhibiting their function and leading to apoptosis in cancer cells .
  • Inflammation Modulation :
    • Research indicates that tBuXPhos can modulate inflammatory pathways, potentially through the inhibition of NF-kB signaling, which is critical in rheumatic disease pathology .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2-(Di-tert-butylphosphino)-2',6'-dimethylbiphenyl, and how is its purity validated?

  • Methodological Answer : Synthesis typically involves palladium-catalyzed coupling reactions, with ligands like bis[2-(diisopropylphosphino)oxy]biphenyl derivatives. Purity is validated via nonaqueous titration (min. 98%) and gas chromatography (GC) (>97.0% purity). Ensure inert conditions to prevent phosphine oxidation .

Q. Which analytical techniques are recommended for characterizing steric and electronic properties of this ligand?

  • Methodological Answer : Use 31^{31}P NMR spectroscopy to assess electronic effects (chemical shift ~-10 to -20 ppm for bulky phosphines). X-ray crystallography or computational methods (DFT) quantify steric parameters (e.g., percent buried volume, %VburV_{\text{bur}}) .

Q. How does this ligand compare to structurally similar phosphines (e.g., BrettPhos, XPhos) in basic catalytic reactions?

  • Methodological Answer : Benchmarked via turnover frequency (TOF) in Suzuki-Miyaura couplings. For example, compare yields under identical conditions (e.g., 100°C, Pd(OAc)2_2, K3_3PO4_4) with electron-deficient aryl halides. Steric bulk from tert-butyl groups may reduce reactivity with hindered substrates .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in catalytic activity data across different studies?

  • Methodological Answer : Systematically vary reaction parameters (temperature, solvent polarity, base strength) to isolate ligand-specific effects. For example, low activity in polar solvents (DMF) may indicate poor ligand solubility, while high activity in toluene suggests improved π-π interactions with aryl substrates .

Q. How can mechanistic studies elucidate the role of this compound in enantioselective catalysis?

  • Methodological Answer : Conduct kinetic studies (e.g., Eyring analysis) to differentiate rate-determining steps (oxidative addition vs. transmetalation). Use deuterium labeling or stereochemical probes to track chirality transfer in asymmetric couplings .

Q. What are the optimal conditions for stabilizing this ligand in air-sensitive applications?

  • Methodological Answer : Store under argon or nitrogen at -20°C in sealed ampoules. For in situ preparation, use Schlenk-line techniques with degassed solvents (e.g., THF, toluene). Monitor decomposition via 31^{31}P NMR for phosphine oxide formation .

Q. How does ligand modification (e.g., substituent variation at the 2',6'-positions) impact catalytic efficiency in C–N bond-forming reactions?

  • Methodological Answer : Synthesize derivatives with methyl, isopropyl, or methoxy groups. Compare turnover numbers (TON) in Buchwald-Hartwig aminations. Bulkier substituents may enhance stability of Pd intermediates but reduce substrate accessibility .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(Di-tert-butylphosphino)-2',6'-dimethylbiphenyl
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.